2-Methoxybenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Carbon-Carbon Bond Formation

MBzCl acts as a nucleophilic reagent in organic synthesis. The zinc atom in MBzCl readily participates in Negishi coupling reactions, a powerful tool for constructing carbon-carbon bonds. These reactions involve coupling an organic halide (RX) with an organozinc compound (RZnX) to form a new C-C bond (R-R'). The methoxy group (OCH3) in MBzCl serves as an electron-donating group, activating the aromatic ring and enhancing its nucleophilicity. Sigma-Aldrich:

Asymmetric Synthesis

MBzCl can be employed in asymmetric synthesis, a technique for creating chiral molecules with high enantioselectivity. By incorporating chiral ligands onto the zinc center, researchers can achieve selective formation of one enantiomer over the other. This approach is valuable for developing pharmaceuticals and other biologically active molecules.

Molecular Structure Analysis

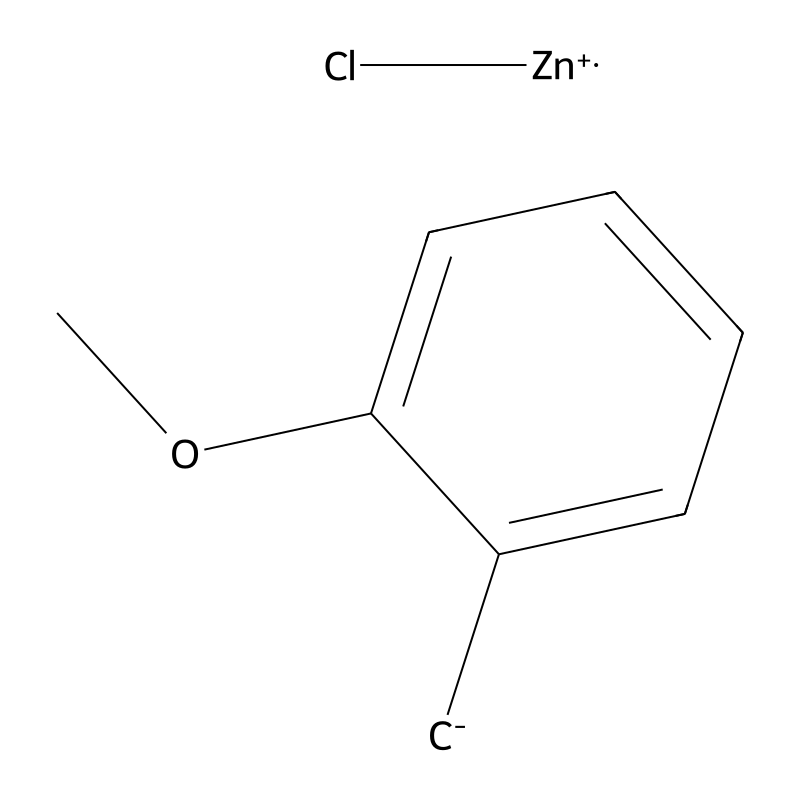

The MBzCl molecule consists of three main parts:

- A methoxybenzene group (C6H4OCH3) - This aromatic ring activates the molecule and provides some steric hindrance.

- A methylene bridge (CH2) - This linker connects the aromatic group to the zinc atom.

- A zinc chloride (ZnCl) moiety - The zinc atom acts as a Lewis acid center, accepting electron density from a carbonyl group in a reaction.

The combination of these features makes MBzC a good nucleophile for reactions with carbonyl compounds [].

Chemical Reactions Analysis

MBzCl is primarily used as a reagent in the Negishi reaction, a carbon-carbon bond-forming reaction in organic synthesis []. Here's the balanced equation for the Negishi reaction between MBzCl and an alkyl halide (RX):